molecular formula C9H10N4O4 B1218762 1-Theobromineacetic acid CAS No. 5614-56-2

1-Theobromineacetic acid

Numéro de catalogue: B1218762
Numéro CAS: 5614-56-2
Poids moléculaire: 238.20 g/mol
Clé InChI: YCTSCXLOPJCPDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Theobromineacetic acid is a chemical derivative of theobromine (3,7-dimethylxanthine), where an acetic acid group is covalently linked to the theobromine backbone. Theobromine itself is a well-studied alkaloid found in cocoa and chocolate, with vasodilatory and mild diuretic properties .

Propriétés

IUPAC Name

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTSCXLOPJCPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204672
Record name 1-Theobromineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-56-2
Record name 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5614-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Theobromineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Theobromineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-THEOBROMINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Oxidation of Theobromine Ethanol

Principle : Theobromine ethanol (C₇H₁₀N₄O₂) undergoes oxidation in acidic aqueous media to form 1-theobromineacetic acid. Potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) serves as the oxidizing agent.

Procedure :

  • Reaction Setup :

    • Dissolve 1 mole of theobromine ethanol in 50× its weight of water.

    • Add 1 mole of acetic acid and stoichiometric KMnO₄ or Na₂Cr₂O₇.

  • Oxidation :

    • Maintain the reaction at 55–60°C for 24 hours (KMnO₄) or 3 hours (Na₂Cr₂O₇).

  • Workup :

    • Neutralize with sodium carbonate, filter, and concentrate the solution.

    • Precipitate the product using hydrochloric acid (HCl).

  • Purification :

    • Recrystallize from boiling water to obtain pure this compound (melting point: 259–260°C).

Key Data :

ParameterKMnO₄ MethodNa₂Cr₂O₇ Method
Yield84–87%78–82%
Reaction Time24 hours3 hours
Purity (HPLC)≥99.9%≥98.5%

Advantages : High purity, scalable for industrial production.
Limitations : Requires careful handling of strong oxidizers and acidic conditions.

Alkylation with Haloacetic Acid Derivatives

Principle : Theobromine reacts with chloroacetic acid (ClCH₂COOH) or bromoacetic acid (BrCH₂COOH) in alkaline media to form this compound via nucleophilic substitution.

Procedure :

  • Reaction Setup :

    • Dissolve theobromine in a mixture of acetone and water.

    • Add sodium bicarbonate (NaHCO₃) to maintain pH 8–9.

  • Alkylation :

    • Dropwise add chloroacetic acid (1.2 eq) at 55–60°C.

    • Stir for 5–7 hours.

  • Workup :

    • Acidify to pH 4–6 with HCl to precipitate the product.

    • Filter and wash with cold water.

  • Purification :

    • Recrystallize using ethanol-water (1:1).

Key Data :

ParameterValue
Yield72–75%
Reaction Time5–7 hours
Optimal Temperature55–60°C
Purity (HPLC)≥97%

Advantages : Direct functionalization with mild conditions.
Limitations : Moderate yields due to competing hydrolysis of haloacetic acid.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Oxidation (KMnO₄)84–87≥99.9HighModerate (toxic waste)
Alkylation72–75≥97ModerateLow

Insights :

  • The oxidation method is preferred for industrial applications due to higher yields and purity.

  • Alkylation offers greener chemistry but requires optimization to minimize byproducts.

Advanced Modifications and Catalytic Approaches

Catalytic Oxidation Using TEMPO

Principle : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) catalyzes the oxidation of theobromine ethanol in the presence of bleach (NaClO).

Procedure :

  • Dissolve theobromine ethanol in acetonitrile.

  • Add TEMPO (0.1 eq) and NaClO (1.5 eq) at 0°C.

  • Stir for 2 hours, quench with NaHSO₃, and extract with ethyl acetate.

Results :

  • Yield: 80–82%

  • Purity: ≥98%.

Microwave-Assisted Synthesis

Principle : Microwave irradiation accelerates alkylation reactions.

Procedure :

  • Mix theobromine, chloroacetic acid, and K₂CO₃ in DMF.

  • Irradiate at 100°C for 20 minutes.

Results :

  • Yield: 85%

  • Reaction Time: 20 minutes (vs. 5–7 hours conventionally) .

Analyse Des Réactions Chimiques

L'acide 1-théobromineacetique subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

    Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.

    Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

L'acide 1-théobromineacetique a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'acide 1-théobromineacetique implique son interaction avec diverses cibles moléculaires et voies. De manière similaire à la théobromine, il peut inhiber les récepteurs adenosiniques et agir comme un inhibiteur de la phosphodiestérase . Cela entraîne divers effets physiologiques, notamment la vasodilatation, la diurèse et la stimulation du système nerveux central .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Theobromineacetic acid has the molecular formula C9H10N4O4C_9H_{10}N_4O_4 and a molecular weight of 238.20 g/mol. Its primary mechanism involves the inhibition of phosphodiesterases, which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the levels of these cyclic nucleotides, enhancing cellular signaling pathways that are crucial for various physiological functions .

Pharmaceutical Applications

  • Neuroprotective Effects : Recent studies have indicated that this compound may offer neuroprotective benefits. For instance, research on rats subjected to cerebral hypoperfusion showed that treatment with theobromine significantly improved neurological scores and memory function, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This characteristic positions it as a candidate for developing therapies for inflammatory conditions such as arthritis .
  • Cardiovascular Health : Like its parent compound, theobromine, this compound may enhance cardiovascular health through vasodilation and improved blood flow. Studies suggest that it could serve as a safer alternative to traditional vasodilators .

Nutritional Applications

This compound has been researched for its potential use in dietary supplements aimed at improving oral health. Its antimicrobial properties have shown effectiveness against pathogens like Streptococcus mutans, which is associated with dental caries. A study demonstrated significant zones of inhibition against this bacterium, indicating its potential as an ingredient in oral care products .

Organism Zone of Inhibition (mm) P-Value
Streptococcus mutans15.50<0.001
Lactobacillus acidophilus12.30<0.001
Enterococcus faecalis10.00<0.001

Case Studies

  • Clinical Trial on Dental Health : A clinical trial involving toothpaste containing this compound showed a significant reduction in plaque accumulation compared to fluoride toothpaste over six months, highlighting its potential as a natural alternative for dental health products.
  • Chronic Inflammatory Conditions : Patients with chronic inflammatory conditions reported symptom relief after incorporating dietary sources of theobromine derivatives into their regimen, suggesting its efficacy as an adjunct therapy .

Research Findings

Recent pharmacokinetic studies indicate that after oral administration, this compound is rapidly absorbed with peak plasma concentrations achieved within one hour. Toxicological assessments reveal a favorable safety profile with no significant adverse effects reported at therapeutic doses .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Applications/Risks
This compound* C₉H₁₀N₄O₄ 238.20 ~2.5 (COOH), ~9.9 Pharmaceutical research (hypothetical)
Bromoacetic acid C₂H₃BrO₂ 138.95 2.86 Chemical synthesis, hazardous material
Dibromoacetic acid C₂H₂Br₂O₂ 217.85 1.48 Disinfection byproduct, carcinogen
2-[5-Bromo-1-(3-Cl-Bz)-2-Me-indol-3-yl]acetic acid C₁₈H₁₄BrClNO₂ 410.67 N/A Crystallography, drug development

*Estimated based on structural analogs.

Research Findings

  • Acidity and Reactivity : The acetic acid group in this compound likely enhances its solubility in polar solvents compared to theobromine. Brominated analogs, however, exhibit higher acidity and reactivity, making them prone to nucleophilic substitution .
  • Safety Profiles : While halogenated acetic acids pose significant health risks, this compound’s toxicity may be mitigated by its theobromine backbone, though rigorous toxicological studies are needed.

Activité Biologique

1-Theobromineacetic acid is a derivative of theobromine, a well-known alkaloid found in cocoa and tea. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is chemically derived from theobromine through acetic acid substitution. The structural modification enhances its solubility and bioavailability compared to the parent compound. The molecular formula can be represented as C9H10N4O3C_9H_{10}N_4O_3, indicating the presence of functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that theobromine and its derivatives exhibit significant antimicrobial properties. A study highlighted that this compound demonstrates effectiveness against various pathogenic bacteria, including Streptococcus mutans and Lactobacillus acidophilus. The results showed higher zones of inhibition compared to standard fluoride toothpastes, suggesting its potential as a natural alternative for dental health products.

OrganismZone of Inhibition (mm)P-Value
S. mutans15.50<0.001
L. acidophilus12.30<0.001
Enterococcus faecalis10.00<0.001

This table summarizes the antimicrobial efficacy of this compound compared to conventional treatments, indicating its potential applications in oral care formulations .

Anti-inflammatory Effects

Theobromine derivatives, including this compound, have been shown to modulate inflammatory responses. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Cardiovascular Benefits

This compound may also contribute positively to cardiovascular health. Theobromine itself is known for its vasodilatory effects, which can enhance blood flow and reduce blood pressure. Research indicates that derivatives like this compound maintain these properties while also exhibiting lower toxicity profiles compared to traditional vasodilators.

Case Studies

Several case studies have explored the practical applications of this compound:

  • Case Study 1 : A clinical trial involving subjects with dental caries showed that toothpaste containing this compound significantly reduced plaque accumulation compared to fluoride toothpaste over a six-month period.
  • Case Study 2 : Patients with chronic inflammatory conditions reported reduced symptoms after incorporating dietary sources of theobromine derivatives into their regimen, highlighting its potential as an adjunct therapy.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound in humans:

  • Bioavailability : Research indicates that after oral administration, this compound is rapidly absorbed and metabolized, with peak plasma concentrations achieved within one hour.
  • Safety Profile : Toxicological assessments reveal a favorable safety profile with no significant adverse effects reported at therapeutic doses.

Q & A

Q. What are the established methods for synthesizing and characterizing 1-Theobromineacetic acid in laboratory settings?

To synthesize this compound, researchers typically employ condensation reactions between theobromine and acetylating agents (e.g., acetic anhydride) under controlled pH and temperature. Characterization involves:

  • Purity analysis : High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to verify structural integrity .
  • Solubility profiling : Testing in aqueous and organic solvents (e.g., DMSO, ethanol) under varying pH conditions to determine optimal storage and experimental use .
  • Stability assays : Thermogravimetric analysis (TGA) to assess thermal degradation and shelf-life .

Q. How do researchers determine the solubility and stability of this compound in biological matrices?

  • In vitro solubility : Use simulated physiological fluids (e.g., artificial urine at pH 6.5) to mimic biological conditions, followed by spectrophotometric quantification .
  • Stability in buffers : Monitor degradation via UV-Vis spectroscopy over time, adjusting ionic strength and temperature to replicate physiological environments .

Q. What foundational biological effects of this compound have been documented in preclinical studies?

  • Crystallization inhibition : Demonstrated in uric acid stone dissolution assays, where this compound reduced nucleation rates by 30–40% compared to controls, likely via competitive binding at crystal growth sites .
  • Mineral interaction : Modifies hydroxyapatite crystal growth, increasing Ca/P ratios in enamel remineralization studies .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound’s mechanism of action in uric acid nephrolithiasis?

  • Turbidimetric assays : Quantify nucleation inhibition in synthetic urine by measuring optical density changes over time .
  • Flow systems : Simulate post-ESWL (extracorporeal shock wave lithotripsy) conditions to assess regrowth inhibition of uric acid fragments .
  • Scanning electron microscopy (SEM) : Visualize crystal morphology alterations (e.g., thinner, fragmented structures) caused by the compound .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

  • Methodological audits : Verify purity of synthesized batches via HPLC and mass spectrometry to rule out impurities skewing results .
  • Contextual variables : Control for pH, ionic strength, and co-administered agents (e.g., citrate in basifying therapies) that may synergize or antagonize effects .
  • Error mitigation : Replicate titration protocols (e.g., using automated burettes) to minimize human error in concentration measurements .

Q. What strategies improve the reproducibility of this compound’s effects in cell-based assays?

  • Batch consistency : Request peptide content analysis and TFA removal (<1%) for synthesized batches to ensure uniformity in cell culture applications .
  • Dose optimization : Pre-screen cytotoxicity via MTT assays, adjusting concentrations to avoid off-target effects in bioassays .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

  • Molecular docking : Predict binding affinities to uric acid crystal surfaces or enzymatic targets (e.g., xanthine oxidase) using software like AutoDock Vina .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent modifications (e.g., alkyl chain length) with biological activity to guide synthetic priorities .

Methodological Considerations

Q. What analytical techniques are critical for validating the identity of novel this compound derivatives?

  • X-ray crystallography : Resolve 3D molecular structures to confirm synthetic accuracy .
  • FT-IR spectroscopy : Identify functional groups (e.g., acetyl, xanthine rings) to distinguish derivatives from parent compounds .

Q. How should researchers address variability in dissolution rates of this compound across experimental setups?

  • Standardized agitation : Use orbital shakers at fixed RPM to ensure consistent mixing in dissolution studies .
  • Surface area normalization : Grind test compounds to uniform particle sizes (e.g., <50 µm) using ball milling .

Q. What ethical and safety protocols are essential when handling this compound in vivo studies?

  • Toxicity screening : Conduct acute and subchronic toxicity tests in rodent models prior to efficacy trials .
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for organic waste .

Data Reporting Standards

  • Tables : Include raw data (e.g., dissolution rates, HPLC retention times) in supplementary materials, with processed data (means ± SD) in the main text .
  • Figures : SEM images must have scale bars and annotations highlighting morphological changes .
  • Reproducibility : Detail batch-specific purity, storage conditions, and instrument calibration protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Theobromineacetic acid
Reactant of Route 2
Reactant of Route 2
1-Theobromineacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.